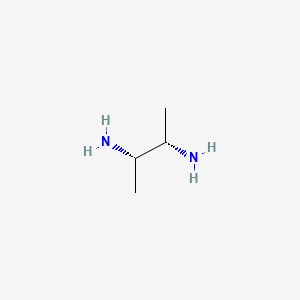
2,3-Butanediamine, (+)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-(-)-2,3-Butanediamine dihydrochloride is a chiral diamine compound with significant applications in various fields of chemistry and biology. This compound is known for its enantiomeric purity and is often used in asymmetric synthesis and as a chiral ligand in catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of (2S,3S)-(-)-2,3-butanediamine dihydrochloride typically involves the reduction of 2,3-butanedione using a chiral catalyst. One common method employs a biocatalyst such as butanedione cetyl reductase from Bacillus stearothermophilus, which reduces 2,3-butanedione to (2S,3S)-2,3-butanediol. This diol is then converted to the diamine through subsequent reactions .
Industrial Production Methods
Industrial production of (2S,3S)-(-)-2,3-butanediamine dihydrochloride often involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the desired chiral diamine with high yield and enantiomeric purity. The fermentation broth is then processed to isolate and purify the compound .
化学反应分析
Types of Reactions
(2S,3S)-(-)-2,3-Butanediamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: It can be reduced to form primary amines.
Substitution: The diamine can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include imines, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
科学研究应用
(2S,3S)-(-)-2,3-Butanediamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug synthesis.
Industry: Utilized in the production of chiral intermediates for pharmaceuticals and agrochemicals
作用机制
The mechanism of action of (2S,3S)-(-)-2,3-butanediamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a chiral ligand, influencing the stereochemistry of the reactions it participates in. It can also form complexes with metal ions, which can then catalyze various chemical transformations .
相似化合物的比较
Similar Compounds
(2R,3R)-2,3-Butanediamine dihydrochloride: The enantiomer of (2S,3S)-(-)-2,3-butanediamine dihydrochloride.
(2S,3S)-2,3-Butanediol: A related compound that can be converted to the diamine.
(2R,3R)-2,3-Butanediol: The enantiomer of (2S,3S)-2,3-butanediol.
Uniqueness
(2S,3S)-(-)-2,3-Butanediamine dihydrochloride is unique due to its high enantiomeric purity and its ability to act as a chiral ligand in asymmetric synthesis. Its specific stereochemistry allows it to interact with enzymes and receptors in a highly selective manner, making it valuable in both research and industrial applications .
属性
CAS 编号 |
52165-56-7 |
|---|---|
分子式 |
C4H12N2 |
分子量 |
88.15 g/mol |
IUPAC 名称 |
(2S,3S)-butane-2,3-diamine |
InChI |
InChI=1S/C4H12N2/c1-3(5)4(2)6/h3-4H,5-6H2,1-2H3/t3-,4-/m0/s1 |
InChI 键 |
GHWVXCQZPNWFRO-IMJSIDKUSA-N |
手性 SMILES |
C[C@@H]([C@H](C)N)N |
规范 SMILES |
CC(C(C)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


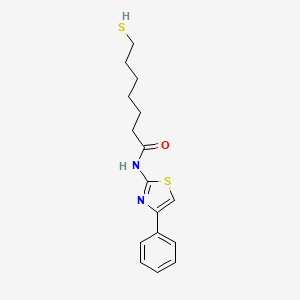
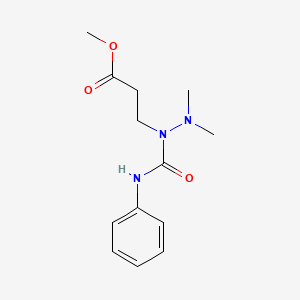
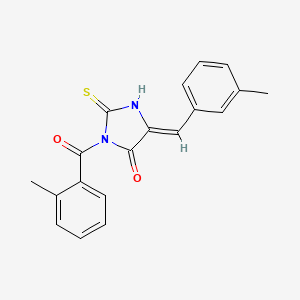


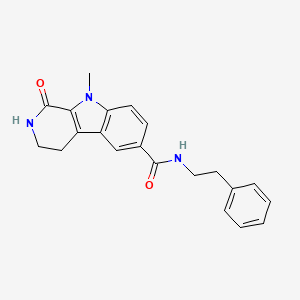
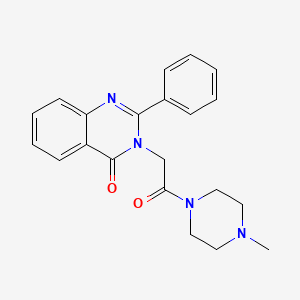
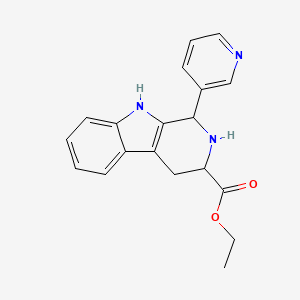
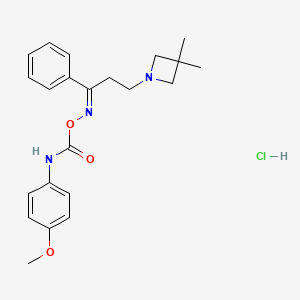
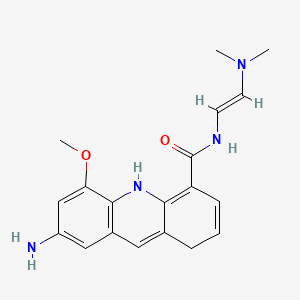

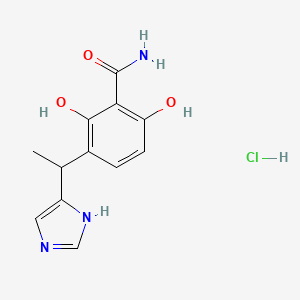

![1-[4-(4-methylpiperazin-1-yl)phenyl]-3-[4-(2-methylpropoxy)phenyl]thiourea](/img/structure/B15190416.png)
